3-Amino-3-(2-chlorophenyl)propanamide hydrochloride

Nicotinic acetylcholine receptors CNS drug discovery Calcium flux assay

Sourcing stereochemically defined β-amino amide building blocks with verified target engagement is a persistent bottleneck in CNS hit-to-lead programs. This compound resolves that gap as a chiral scaffold with confirmed α7 nicotinic acetylcholine receptor (nAChR) agonist activity (EC50 = 360 nM) and weak 5-HT3A counter-target activity (IC50 = 30,000 nM), enabling selectivity profiling early in discovery. • Both (R)- and (S)-enantiomers (CAS 1375955-73-9 and 1384424-50-3) are commercially available as discrete entities for paired enantiomer screens. • Supplied as stable hydrochloride salt (MW 235.11, purity ≥95%) compatible with aqueous parallel synthesis workflows. • Ortho-chloro substitution confers distinct electronic and steric properties vs. para-chloro or unsubstituted analogs-confirmatory screening is advised when substituting.

Molecular Formula C9H12Cl2N2O
Molecular Weight 235.11 g/mol
Cat. No. B13256767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2-chlorophenyl)propanamide hydrochloride
Molecular FormulaC9H12Cl2N2O
Molecular Weight235.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl
InChIInChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H
InChIKeyDVGYKGWYBQLESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2-chlorophenyl)propanamide Hydrochloride Overview


3‑Amino‑3‑(2‑chlorophenyl)propanamide hydrochloride is a chiral β‑amino acid amide derivative that exists as both (R)‑ and (S)‑enantiomers (CAS 1375955‑73‑9 and 1384424‑50‑3, respectively) [REFS‑1] [REFS‑2]. The compound features a 2‑chlorophenyl substituent on the β‑carbon, a primary amine, a terminal amide group, and is supplied as a stable hydrochloride salt (molecular weight 235.11 g·mol⁻¹, purity typically ≥95%) [REFS‑3] [REFS‑4]. Its structural resemblance to phenylalanine derivatives makes it a versatile chiral building block for medicinal chemistry, particularly in programs targeting CNS‑active agents and enzyme inhibitors [REFS‑5].

Chiral building block for CNS-active agent synthesis
Discrete (R)- and (S)-enantiomers available for stereochemical control
Reported α7 nAChR agonist activity supports receptor pharmacology studies
Hydrochloride salt form aids aqueous assay preparation

Why Generic β‑Amino Amides Cannot Substitute


Generic interchange of β‑amino amide analogs is unreliable because the position of the chlorine substituent on the phenyl ring fundamentally alters electronic distribution, steric bulk, and hydrogen‑bonding capacity [REFS‑1]. The ortho‑chloro substitution in 3‑amino‑3‑(2‑chlorophenyl)propanamide introduces a unique combination of electron‑withdrawing inductive effects and steric constraints that differ markedly from the para‑chloro isomer (which includes gabapentin‑like structures) or the unsubstituted phenyl analog [REFS‑1]. These differences translate into distinct receptor pharmacology: the target compound demonstrates measurable agonist activity at the α7 nicotinic acetylcholine receptor (nAChR) [REFS‑2], whereas the para‑chloro isomer is primarily associated with voltage‑gated calcium channel binding [REFS‑3]. Such target‑level divergence means that substituting one chlorophenyl propanamide for another without confirmatory screening risks selecting a compound with an entirely different biological profile.

Chlorine Position Alters Receptor Profile
Ortho-chloro substitution drives α7 nAChR interaction; para-chloro analogs bind voltage-gated calcium channels instead.
Enantiomer Identity Is Critical
Only the (R)-enantiomer has reported α7 agonist data; (S)-enantiomer lacks publicly available activity and may yield a different pharmacological profile.
Free Base May Limit Assay Solubility
The hydrochloride salt provides improved aqueous solubility versus the free base; switching forms can alter assay outcomes.

Quantified Differentiation Evidence


α7 nAChR Agonist Potency vs. PNU-282987

The (R)‑enantiomer of the target compound activates rat α7 nAChR with an EC50 of 360 nM in a GH4C1 cell calcium‑influx assay [REFS‑1]. By comparison, the well‑characterized α7 agonist PNU‑282987 exhibits an EC50 of 154 nM in analogous functional assays [REFS‑2]. Although these values originate from separate studies, the ~2.3‑fold difference in potency positions the target compound as a moderately potent α7 agonist scaffold with potential for further optimization.

α7 nAChR Agonist Potency
Reported
EC50 360 nM vs. PNU-282987 154 nM
Supports α7 agonist scaffold assessment
~2.3-fold less potent; cross-study context
Nicotinic acetylcholine receptors CNS drug discovery Calcium flux assay

α7/5‑HT3A Functional Selectivity

In addition to α7 nAChR agonism, the target compound exhibits antagonist activity at the human 5‑HT3A receptor with an IC50 of 30,000 nM (30 µM) in a HEK293 cell calcium‑influx assay [REFS‑1]. This yields an α7/5‑HT3A functional selectivity ratio of approximately 83‑fold (30,000 / 360). By contrast, PNU‑282987 shows an IC50 of 4,541 nM at the 5‑HT3 receptor [REFS‑2], corresponding to an α7/5‑HT3 selectivity ratio of ~29‑fold (4,541 / 154). The wider functional window observed for the target compound suggests that the 2‑chlorophenyl scaffold may inherently favor α7 over 5‑HT3 relative to the PNU‑282987 chemotype, though direct head‑to‑head confirmation is needed.

α7/5-HT3A Selectivity
Reported
~83-fold α7/5-HT3A window
Supports selectivity interpretation
Wider than PNU-282987 (~29-fold)
Receptor selectivity 5‑HT3 receptor Nicotinic receptors Off‑target profiling

(R)‑ vs. (S)‑Enantiomer Biological Profile

The target compound is available as discrete (R)‑enantiomer (CAS 1375955‑73‑9) and (S)‑enantiomer (CAS 1384424‑50‑3) [REFS‑1] [REFS‑2]. The presence of a chiral center at the β‑carbon (the carbon bearing the amine) creates two non‑superimposable mirror images. In closely related β‑amino amide series, enantiomers have been shown to exhibit divergent receptor binding affinities and functional activities [REFS‑3]. The α7 nAChR activity data (EC50 = 360 nM) is specifically attributed to the (R)‑enantiomer based on the BindingDB record [REFS‑4], while no corresponding activity data is publicly available for the (S)‑enantiomer at this target. This stereochemical dependence means that procurement of the correct enantiomer is critical for assay reproducibility.

(R) vs. (S) Activity
Class-level
(R): reported α7 EC50 360 nM; (S): no data
Enantiomer-specific data review
Only (R)-enantiomer confirmed active
Chirality Stereochemistry Enantiomers Pharmacology

Hydrochloride Salt vs. Free Base Solubility

The target compound is supplied as the hydrochloride salt, which is reported to improve aqueous solubility and handling characteristics compared to the free base form (CAS 771527‑33‑4) [REFS‑1] [REFS‑2]. The free base has a molecular weight of 198.65 g·mol⁻¹ and lacks the hydrochloride counterion [REFS‑3], while the hydrochloride salt has a molecular weight of 235.11 g·mol⁻¹ [REFS‑4]. Salt formation is a well‑established pharmaceutical strategy that typically increases the aqueous solubility of amine‑containing compounds by several‑fold [REFS‑5]. For biological assays conducted in aqueous buffers, the hydrochloride salt is expected to dissolve more readily, reducing the need for DMSO co‑solvents that can interfere with receptor binding or cell viability.

Salt Solubility
Class-level
Hydrochloride > free base solubility
Salt-form solubility context
General amine salt principle
Solubility Salt form Formulation Assay compatibility

Recommended Research Applications


α7 nAChR Agonist Screening & SAR Expansion

The verified α7 nAChR agonist activity (EC50 = 360 nM) makes the (R)‑enantiomer suitable as a starting point for hit‑to‑lead optimization in CNS programs targeting cognitive deficits, neuroinflammation, or schizophrenia [REFS‑1]. The scaffold can be systematically modified to improve potency toward the 154 nM benchmark set by PNU‑282987 while monitoring the α7/5‑HT3 selectivity window [REFS‑2].

Enantiomer-Specific Pharmacological Profiling

Because the (R)‑ and (S)‑enantiomers are commercially available as discrete chemical entities [REFS‑3] [REFS‑4], researchers can design paired enantiomer screens to deconvolute stereospecific contributions to receptor binding, functional activity, and pharmacokinetics. This is particularly valuable for chiral β‑amino amide libraries where stereochemistry at the β‑carbon can profoundly affect target engagement [REFS‑5].

Chiral Building Block for CNS Discovery

The structural resemblance to phenylalanine derivatives [REFS‑6] positions this compound as a versatile chiral intermediate for the synthesis of CNS‑active agents, including potential enzyme inhibitors and neurotransmitter receptor modulators. The hydrochloride salt form facilitates incorporation into parallel synthesis workflows requiring aqueous‑compatible reaction conditions [REFS‑7].

5‑HT3A Counter‑Screening Assays

With a measured IC50 of 30,000 nM at the human 5‑HT3A receptor [REFS‑1], the compound can serve as a low‑potency control or comparator in 5‑HT3 counter‑screening panels when profiling novel α7 agonists. Its weak 5‑HT3 activity provides a useful reference point for distinguishing genuine α7‑selective chemotypes from promiscuous cationic amphiphiles.

Application
Selection Property
Validation Focus
α7 nAChR agonist SAR studies
Reported α7 agonist activity
Potency and selectivity monitoring
Enantiomer-specific pharmacological profiling
Availability of discrete enantiomers
Stereospecific activity comparison
Chiral intermediate for CNS agent synthesis
Phenylalanine-like scaffold
Synthetic versatility and aqueous compatibility
5-HT3 counter-screening control
Weak 5-HT3A antagonist activity
Selectivity profiling against 5-HT3
Quote Request

Request a Quote for 3-Amino-3-(2-chlorophenyl)propanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.